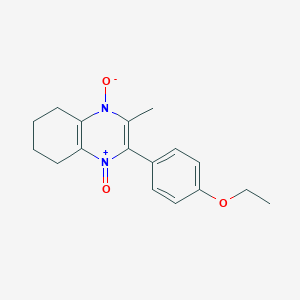

2-(4-ethoxyphenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide

Description

2-(4-Ethoxyphenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide is a heterocyclic compound featuring a quinoxaline 1,4-dioxide core with a tetrahydro modification at the 5–8 positions. The ethoxyphenyl and methyl substituents at the 2- and 3-positions, respectively, contribute to its unique physicochemical and biological properties. Quinoxaline dioxides are known for their redox-active nature, which enables interactions with biological targets such as hypoxia-inducible factors (HIFs) and DNA, leading to applications in anticancer and antimicrobial therapies .

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-3-methyl-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-3-22-14-10-8-13(9-11-14)17-12(2)18(20)15-6-4-5-7-16(15)19(17)21/h8-11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYFLCQFLGUCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(N(C3=C([N+]2=O)CCCC3)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433251-66-2 | |

| Record name | Quinoxaline, 2-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-3-methyl-, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433251-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-(4-ethoxyphenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoxaline core with an ethoxy substituent on the phenyl ring. Its molecular formula is , with a molecular weight of approximately 258.32 g/mol. The structure can be represented as follows:

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of tetrahydroquinoxaline derivatives, including variations of this compound. For instance, a study demonstrated that certain derivatives exhibited moderate to strong inhibitory activities against the HT-29 colon cancer cell line when evaluated through MTT assays. The results indicated that compounds with specific substituents on the tetrahydroquinoxaline ring had enhanced activity compared to unsubstituted variants .

Table 1: Antiproliferative Activity of Tetrahydroquinoxaline Derivatives

| Compound ID | IC50 (μM) | Cell Line | Notes |

|---|---|---|---|

| I-7 | 10 | HT-29 | Most active derivative |

| I-6 | 15 | HT-29 | Moderate activity |

| I-17 | 20 | HeLa | Effective but less potent |

The mechanism underlying the antiproliferative effects involves inhibition of tubulin polymerization and disruption of the microtubule network. Specifically, compound I-7 was noted to arrest the cell cycle at the G2/M phase without inducing apoptosis, suggesting alternative pathways of cell death such as necrosis or ferroptosis .

Study on Structure-Activity Relationships (SAR)

A comprehensive study investigated various derivatives' structure-activity relationships (SAR). It was found that compounds with electron-donating groups at specific positions exhibited superior inhibitory activities. For example, the presence of methoxy groups significantly enhanced the antiproliferative effects compared to their unsubstituted counterparts .

In Vivo Studies

While in vitro studies provide valuable insights into cellular mechanisms, in vivo evaluations are crucial for understanding systemic effects. Preliminary animal studies indicated that certain derivatives could effectively reduce tumor growth in xenograft models without significant toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The quinoxaline 1,4-dioxide scaffold is shared among several analogs, but substituent variations significantly influence activity and solubility. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Physicochemical and Pharmacological Insights

- Aqueous Solubility: The piperazinyl and trifluoromethyl groups in 7-(piperazin-1-yl)-3-trifluoromethylquinoxaline 1,4-dioxide enhance solubility (>10 mg/mL) compared to the target compound, where the ethoxyphenyl group may reduce solubility due to hydrophobicity .

- Redox Activity: The tetrahydroquinoxaline 1,4-dioxide core in the target compound and its furan-substituted analog likely undergo redox cycling, generating reactive oxygen species (ROS) for anticancer effects. In contrast, non-dioxide analogs (e.g., 5-methylquinoxaline) lack this mechanism .

- Substituent Effects: Ethoxyphenyl: Enhances membrane permeability but may reduce metabolic stability due to ether cleavage. Trifluoromethyl: Increases electron-withdrawing effects and resistance to enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.